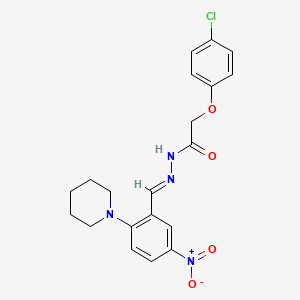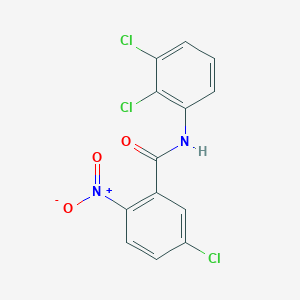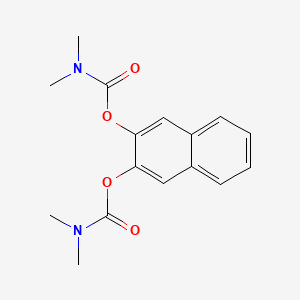
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as CI-994, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide exerts its anticancer activity by inhibiting the activity of HDAC enzymes, which play a critical role in regulating gene expression. HDAC inhibitors induce the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. This, in turn, leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer activity, N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites and to have anti-inflammatory activity. N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor, which makes it a useful tool for studying the role of HDACs in various biological processes. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been well-characterized in terms of its pharmacokinetics and toxicity, which makes it a safe and reliable compound for use in animal studies.
However, there are also limitations to using N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in lab experiments. One limitation is that it has poor water solubility, which can make it difficult to administer in vivo. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used as therapeutics for cancer and other diseases. Additionally, there is interest in exploring the use of HDAC inhibitors in combination with other therapies, such as immunotherapy and targeted therapies. Finally, there is interest in exploring the role of HDACs in other biological processes, such as development and aging.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the reaction of 5-chloro-2-methoxyaniline with 2-isopropyl-5-methylphenol to form N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. The reaction is catalyzed by triethylamine and is carried out in a mixture of dichloromethane and methanol. The product is then purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and lung cancer cells. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to enhance the antitumor activity of other chemotherapeutic agents, such as cisplatin and paclitaxel.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-12(2)15-7-5-13(3)9-18(15)24-11-19(22)21-16-10-14(20)6-8-17(16)23-4/h5-10,12H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLHAIBGRYNAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6985902 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)

![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)


![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)

